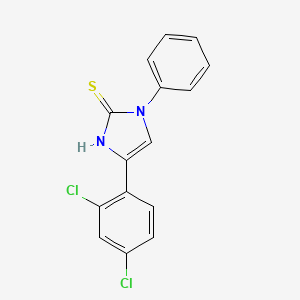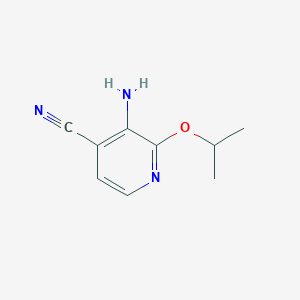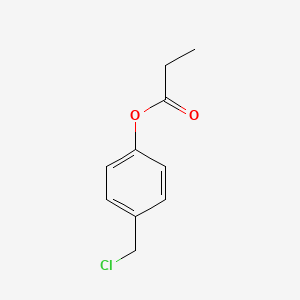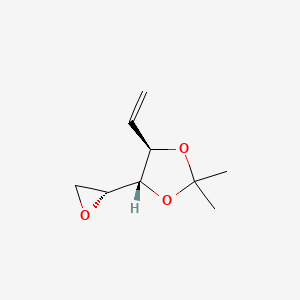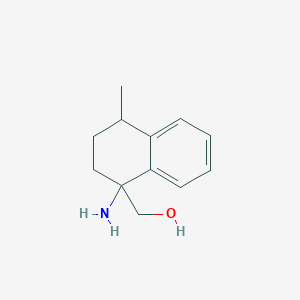
(1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol is an organic compound with the molecular formula C12H17NO This compound is characterized by the presence of an amino group, a methyl group, and a hydroxyl group attached to a tetrahydronaphthalene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone precursor using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding nitro compound or nitrile precursor. This process is often conducted in the presence of a suitable catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under high-pressure hydrogen gas .
Análisis De Reacciones Químicas
Types of Reactions
(1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4, CrO3), reducing agents (e.g., NaBH4, LiAlH4), and electrophiles (e.g., alkyl halides, acyl chlorides). The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields and selectivity .
Major Products
The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, enzymes, and proteins, modulating their activity and function. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol include:
2-Aminotetralin: A stimulant drug with a similar tetrahydronaphthalene structure but with the amino group at a different position.
1-Tetralol: A compound with a hydroxyl group attached to the tetrahydronaphthalene ring.
6-Amino-1,2,3,4-tetrahydro-1-naphthylamine: A compound with an amino group at a different position on the tetrahydronaphthalene ring.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets and enables the compound to participate in a wide range of chemical reactions and biological processes .
Propiedades
Fórmula molecular |
C12H17NO |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
(1-amino-4-methyl-3,4-dihydro-2H-naphthalen-1-yl)methanol |
InChI |
InChI=1S/C12H17NO/c1-9-6-7-12(13,8-14)11-5-3-2-4-10(9)11/h2-5,9,14H,6-8,13H2,1H3 |
Clave InChI |
JURCSVPNGRJHOL-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C2=CC=CC=C12)(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


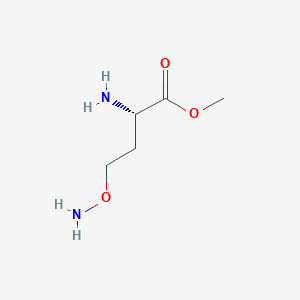
![1-[(1-Ethylcyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13060846.png)
![3-[4-(1,5-Dimethyl-hexyl)-5-mercapto-4H-[1,2,4]triazol-3-yl]-N-(2-methoxy-phenyl)-benzenesulfonamide](/img/structure/B13060847.png)

![2-[(4-Chloro-2-methoxy-phenylcarbamoyl)-methoxy]-benzoic acid](/img/structure/B13060860.png)

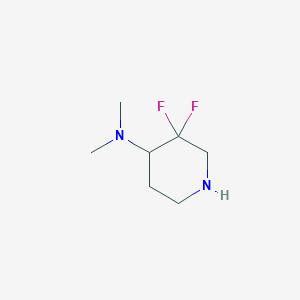
![4-Methyl-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene](/img/structure/B13060870.png)
